molecular formula C19H28ClNO4 B14782099 Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate

Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate

Cat. No.: B14782099
M. Wt: 369.9 g/mol
InChI Key: LSOCCILYGMRALL-UHFFFAOYSA-N
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Description

®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Hydroxyethoxy Group: This step involves the reaction of the piperidine derivative with an ethylene oxide derivative under basic conditions.

    Formation of the Carboxylate Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-hydroxyethoxy)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28ClNO4

Molecular Weight

369.9 g/mol

IUPAC Name

tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28ClNO4/c1-19(2,3)25-18(23)21-9-5-7-15(13-21)17(24-11-10-22)14-6-4-8-16(20)12-14/h4,6,8,12,15,17,22H,5,7,9-11,13H2,1-3H3

InChI Key

LSOCCILYGMRALL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCO

Origin of Product

United States

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